molecular formula C5H9N3 B1589032 4-Ethyl-1H-pyrazol-3-amine CAS No. 43024-15-3

4-Ethyl-1H-pyrazol-3-amine

Cat. No. B1589032
CAS RN: 43024-15-3
M. Wt: 111.15 g/mol
InChI Key: RDCODVKTTJWFAR-UHFFFAOYSA-N
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Description

“4-Ethyl-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C5H9N3. It is also known by other names such as 3-amino-4-ethylpyrazole, 3-amino-4-ethyl-1h-pyrazole, 4-ethyl-2h-pyrazol-3-amine, and 3-amino-4-ethyl pyrazole . It is employed as an intermediate for chemical research and pharmaceutical applications .


Synthesis Analysis

The synthesis of pyrazole derivatives like “4-Ethyl-1H-pyrazol-3-amine” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . These methods have been systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “4-Ethyl-1H-pyrazol-3-amine” comprises a five-membered heterocyclic aromatic ring molecule with two nitrogen (N) atoms and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles, including “4-Ethyl-1H-pyrazol-3-amine”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized with various strategies and have recently been the focus of many techniques .

Scientific Research Applications

Synthesis of Novel Compounds

4-Ethyl-1H-pyrazol-3-amine derivatives are used in the synthesis of various novel compounds. For example, Ghaedi et al. (2015, 2016) describe the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, which are useful in preparing new N-fused heterocycles (Ghaedi et al., 2015)(Ghaedi et al., 2016).

Antiviral and Antitumor Activity

Pyrazole derivatives, including those with 4-ethyl-1H-pyrazol-3-amine, show potential in antiviral and antitumor activities. Moiseev et al. (2012) synthesized new pyrazoles with high anti-smallpox activity, notably ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate (Moiseev et al., 2012). Kodadi et al. (2007) explored two new tripodal compounds derived from 4-ethyl-1H-pyrazol-3-amine for their cytotoxic properties against tumor cell lines (Kodadi et al., 2007).

Catalysis in Polymerization

4-Ethyl-1H-pyrazol-3-amine derivatives have been used as catalysts in copolymerization processes. Matiwane et al. (2020) reported the use of (pyrazolylethyl-amine)zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide (Matiwane et al., 2020).

Synthesis of Functionalized Pyrazoles

4-Ethyl-1H-pyrazol-3-amine is integral to the efficient synthesis of various functionalized pyrazoles. Shawali et al. (2010) described a novel synthesis of 3-heteroaryl-pyrazoles, which are valuable in the development of new compounds (Shawali et al., 2010).

Antimicrobial and Radical Scavenging Activities

Some derivatives of 4-Ethyl-1H-pyrazol-3-amine demonstrate antimicrobial and radical scavenging properties. Şener et al. (2017) synthesized diazo dyes derived from Pyrazolo[1,5-a]pyrimidine, displaying activityagainst bacteria, fungi, and potential antioxidant activities (Şener et al., 2017).

Green Synthesis Approaches

Efforts are also being made to develop environmentally friendly synthesis methods involving 4-Ethyl-1H-pyrazol-3-amine derivatives. Noruzian et al. (2019) accomplished a catalyst-free, green protocol for synthesizing novel 1H-furo[2,3-c]pyrazole-4-amines, highlighting the importance of sustainable methods in chemical synthesis (Noruzian et al., 2019).

Chemical Transformations and Analysis

4-Ethyl-1H-pyrazol-3-amine serves as a building block for chemical transformations. Milosevic et al. (2015) explored the microwave-assisted treatment of derivatives to produce carboxamides, which are significant in various chemical reactions (Milosevic et al., 2015).

Biological Evaluation for Cancer Treatment

Derivatives of 4-Ethyl-1H-pyrazol-3-amine are also being evaluated for their potential in cancer treatment. Zhang et al. (2008) synthesized a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives that showed inhibitory effects on A549 lung cancer cells (Zhang et al., 2008).

Regioselectivity in Chemical Reactions

Understanding the regioselectivity of reactions involving 4-Ethyl-1H-pyrazol-3-amine is crucial. Bou-Petit et al. (2020) studied the regioselectivity in Ullmann and acylation reactions for C4-C5 fused pyrazol-3-amines, providing insights into the behavior of these compounds in chemical syntheses (Bou-Petit et al., 2020).

Safety And Hazards

The safety data sheet for “4-Ethyl-1H-pyrazol-3-amine” suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

4-ethyl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-2-4-3-7-8-5(4)6/h3H,2H2,1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCODVKTTJWFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472704
Record name 4-Ethyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-1H-pyrazol-3-amine

CAS RN

43024-15-3
Record name 4-Ethyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PA Plé, F Jung, S Ashton, L Hennequin, R Laine… - Bioorganic & medicinal …, 2012 - Elsevier
A new series of quinoline ether inhibitors, which potently and selectively inhibit PDGFR tyrosine kinases, is described in this Letter. Compounds 23 and 33 are selective, low nanomolar …
Number of citations: 10 www.sciencedirect.com

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